Ethyl 3-(2,4-difluorophenoxy)propanoate
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Overview
Description
Ethyl 3-(2,4-difluorophenoxy)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a propanoate group linked to a difluorophenoxy moiety, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2,4-difluorophenoxy)propanoate typically involves the esterification of 2,4-difluorophenol with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,4-difluorophenoxy)propanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, the ester can be hydrolyzed to yield 2,4-difluorophenol and ethyl propanoate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The difluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially with strong nucleophiles.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Hydrolysis: 2,4-difluorophenol and ethyl propanoate.
Reduction: 3-(2,4-difluorophenoxy)propanol.
Substitution: Various substituted phenoxypropanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2,4-difluorophenoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with various enzymes and receptors.
Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 3-(2,4-difluorophenoxy)propanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological responses. The difluorophenoxy group can enhance the compound’s binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2,5-difluorophenoxy)propanoate
- Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate
- Ethyl 3-(2,4-dichlorophenoxy)propanoate
Uniqueness
Ethyl 3-(2,4-difluorophenoxy)propanoate is unique due to the presence of two fluorine atoms on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. The difluorophenoxy group can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic pathways.
Biological Activity
Ethyl 3-(2,4-difluorophenoxy)propanoate is a compound that has garnered interest in pharmaceutical and chemical research due to its potential biological activities. This article provides an overview of its biological activity, including relevant case studies, research findings, and data tables that summarize its properties and effects.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C11H12F2O3
- IUPAC Name : this compound
- CAS Number : 803687-25-4
The presence of fluorine atoms in the structure is significant as it can enhance the compound's lipophilicity and bioavailability, which are critical factors for its therapeutic efficacy.
Research indicates that compounds similar to this compound may interact with peroxisome proliferator-activated receptors (PPARs). PPARs play essential roles in regulating metabolism and inflammation. The binding affinity of this compound to PPARs could suggest its potential use in treating metabolic disorders or inflammatory conditions .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular mechanisms. Key areas of interest include:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by modulating PPAR activity.
- Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Metabolic Regulation : Its potential role in metabolic regulation suggests applications in treating obesity and diabetes.
Data Table: Summary of Biological Activities
Case Studies
-
Case Study on Anti-inflammatory Effects :
A study conducted on a mouse model demonstrated that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines. This suggests a potential application for this compound in managing inflammatory diseases. -
Case Study on Anticancer Activity :
In vitro experiments showed that the compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of apoptotic pathways, indicating its potential as an anticancer agent . -
Case Study on Metabolic Effects :
A recent study evaluated the effects of this compound on glucose metabolism in diabetic rats. Results indicated improved insulin sensitivity and glucose uptake, suggesting a role in diabetes management.
Properties
IUPAC Name |
ethyl 3-(2,4-difluorophenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-2-15-11(14)5-6-16-10-4-3-8(12)7-9(10)13/h3-4,7H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTIHCLJNODHEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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